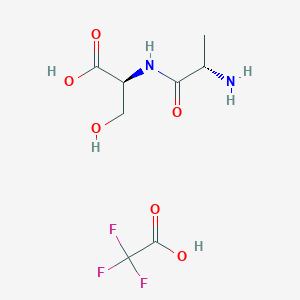
N-L-alanyl-L-serine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid; trifluoroacetic acid is a compound that combines a chiral amino acid derivative with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the catalytic asymmetric synthesis of α-chiral primary amines, which are then further reacted to form the desired compound . Enzymatic asymmetric synthesis is another approach, utilizing enzymes to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of trifluoroacetic acid as a catalyst or reagent is common in these processes due to its strong acidity and ability to facilitate various chemical transformations .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and various acids or bases for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield succinic acid, while reduction and substitution can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and exerting its effects at the molecular level . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A similar compound that undergoes similar oxidation reactions.
tert-Butyl group derivatives: Compounds with similar reactivity patterns and applications in chemical transformations.
Properties
Molecular Formula |
C8H13F3N2O6 |
|---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O4.C2HF3O2/c1-3(7)5(10)8-4(2-9)6(11)12;3-2(4,5)1(6)7/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12);(H,6,7)/t3-,4-;/m0./s1 |
InChI Key |
CLOFNZGPXZGJRG-MMALYQPHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


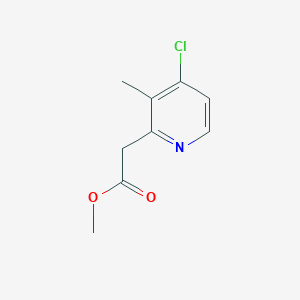
![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)
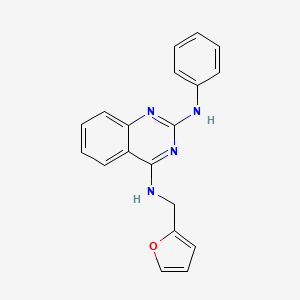
![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
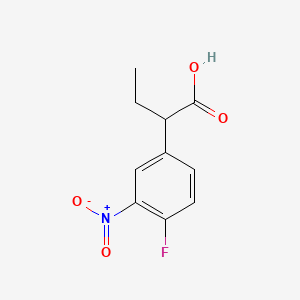
![tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride](/img/structure/B13565111.png)
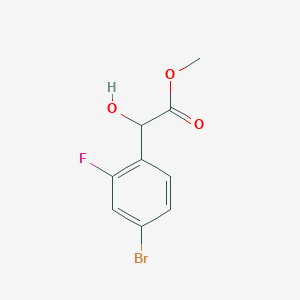
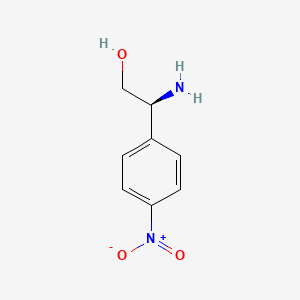
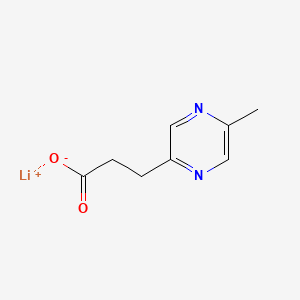
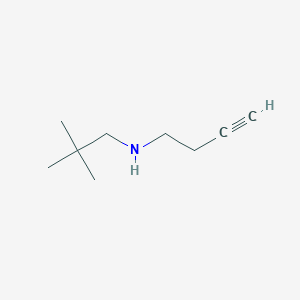


![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)
